BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to the Molecular
Structure of 2-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties,
and reactivity of 2-(bromomethyl)nicotinonitrile, a versatile building block in medicinal
chemistry and organic synthesis. By synthesizing theoretical knowledge with practical insights,
this document aims to equip researchers with the foundational understanding necessary for the
effective utilization of this compound in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile
Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal
chemistry, appearing in a number of approved pharmaceuticals. Its derivatives are known to
exhibit a wide range of biological activities, attributable to the electronic properties of the
pyridine ring and the versatile chemistry of the nitrile group. The introduction of a bromomethyl
group at the 2-position of the nicotinonitrile core, as in 2-(bromomethyl)nicotinonitrile,
provides a highly reactive electrophilic center, making it an invaluable intermediate for the
synthesis of a diverse array of more complex molecules. This guide will delve into the nuanced
structural features of 2-(bromomethyl)nicotinonitrile that underpin its chemical behavior and
utility.
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Molecular Structure and Properties

The molecular structure of 2-(bromomethyl)nicotinonitrile is characterized by a pyridine ring
substituted with a bromomethyl group at the 2-position and a cyano group at the 3-position.

Property Value

Molecular Formula C7HsBrN2

Molecular Weight 197.04 g/mol

CAS Number 116986-12-0
Appearance Off-white to yellow solid

Bond Lengths and Angles: A Theoretical Perspective

In the absence of a publicly available crystal structure for 2-(bromomethyl)nicotinonitrile, we
can infer its key structural parameters from related, structurally characterized molecules. The
crystal structure of 2,6-bis(bromomethyl)pyridine provides a valuable reference for the
geometry of the bromomethyl group attached to a pyridine ring[1].

Based on this and other structural data for pyridine derivatives, the following are predicted
bond lengths and angles for 2-(bromomethyl)nicotinonitrile:
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Bond/Angle

Predicted Value

Justification

C-Br bond length ~1.94 A

Typical for a primary alkyl
bromide.

Characteristic of an aromatic

C-C (ring) bond lengths ~1.38-1.39 A S
pyridine ring.
Standard for a C(sp?)-C(sp?
C-C (exocyclic) bond length ~1.51 A . (sp7)-Clsp)
single bond.
C=N bond length ~1.15 A Typical for a nitrile group.
Tetrahedral geometry around
C-C-Br bond angle ~111° o
the sp3 hybridized carbon.
C(ring)-C(exocyclic)-H bond 109.5° Tetrahedral geometry around

angle

the sp?3 hybridized carbon.

The pyridine ring is expected to be planar, with the nitrogen atom introducing a slight

asymmetry in the ring's bond lengths and angles compared to benzene. The bromomethyl

group will have rotational freedom around the C(ring)-C(exocyclic) bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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